4-Chloro-N'-(diphenylmethylene)butanehydrazide

Catalog No.
S1906105
CAS No.
79289-25-1
M.F
C17H17ClN2O
M. Wt
300.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N'-(diphenylmethylene)butanehydrazide

CAS Number

79289-25-1

Product Name

4-Chloro-N'-(diphenylmethylene)butanehydrazide

IUPAC Name

N-(benzhydrylideneamino)-4-chlorobutanamide

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

InChI

InChI=1S/C17H17ClN2O/c18-13-7-12-16(21)19-20-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,19,21)

InChI Key

ANNCINJMCFHILW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NNC(=O)CCCCl)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)CCCCl)C2=CC=CC=C2

The exact mass of the compound 4-Chloro-N'-(diphenylmethylene)butanehydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-N'-(diphenylmethylene)butanehydrazide is a chemical compound with the molecular formula C17H17ClN2OC_{17}H_{17}ClN_2O. It features a hydrazide functional group linked to a diphenylmethylene moiety and a butane chain, making it a member of the hydrazone class of compounds. The presence of the chlorine atom enhances its reactivity and potential biological activity.

, typical for hydrazides and hydrazones:

  • Hydrazone Formation: It can react with aldehydes or ketones to form hydrazones.
  • Acylation: The hydrazide group can be acylated, introducing various acyl groups.
  • Reduction: The compound may be reduced to amines under appropriate conditions.
  • Electrophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry and materials science.

4-Chloro-N'-(diphenylmethylene)butanehydrazide exhibits notable biological activities. Compounds in this class have been studied for their potential as:

  • Antimicrobial Agents: They may inhibit the growth of bacteria and fungi.
  • Anticancer Agents: Some derivatives show promise in targeting cancer cells through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Agents: The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.

The specific biological activity of 4-Chloro-N'-(diphenylmethylene)butanehydrazide requires further investigation to elucidate its mechanisms of action and efficacy.

Synthesis of 4-Chloro-N'-(diphenylmethylene)butanehydrazide can be achieved through several methods:

  • Condensation Reaction: The primary method involves the condensation of 4-chlorobenzaldehyde with butanehydrazide in the presence of an acid catalyst. This reaction typically requires heating to facilitate the formation of the hydrazone linkage.
  • Alternative Routes: Other synthetic routes may include:
    • Using different aldehydes or ketones to modify the diphenylmethylene group.
    • Employing microwave-assisted synthesis to enhance yield and reduce reaction time.

These methods are essential for producing the compound efficiently and with high purity.

4-Chloro-N'-(diphenylmethylene)butanehydrazide has several applications, particularly in:

  • Pharmaceuticals: As a potential lead compound for developing new drugs targeting microbial infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties may be useful in developing fungicides or herbicides.
  • Material Science: The compound can be explored for use in polymers or as a precursor for other functional materials.

These applications highlight its versatility and importance in various fields of research and industry.

Studies on the interactions of 4-Chloro-N'-(diphenylmethylene)butanehydrazide with biological targets are essential for understanding its pharmacological profiles. Potential areas of investigation include:

  • Enzyme Inhibition Studies: Examining its effects on specific enzymes involved in metabolic pathways.
  • Binding Affinity Assessments: Evaluating how well the compound binds to target receptors or proteins, which can inform its therapeutic potential.
  • Cellular Mechanisms: Investigating how this compound affects cellular processes such as proliferation, apoptosis, and inflammation.

Such studies are crucial for assessing both efficacy and safety profiles.

Several compounds share structural similarities with 4-Chloro-N'-(diphenylmethylene)butanehydrazide. Here are some examples:

Compound NameStructureUnique Features
4-Chloro-N'-(phenylmethylene)butanehydrazideContains a phenyl group instead of diphenylMay exhibit different biological activities due to structural differences
4-Bromo-N'-(diphenylmethylene)butanehydrazideBromine substitution instead of chlorinePotentially different reactivity and biological properties
N'-(Diphenylmethylene)butanehydrazideLacks chlorine substitutionServes as a control for studying the effects of halogenation

Uniqueness

The presence of the chlorine atom in 4-Chloro-N'-(diphenylmethylene)butanehydrazide enhances its chemical stability and reactivity compared to similar compounds. This unique substitution pattern contributes significantly to its distinctive biological activities and applications in medicinal chemistry.

XLogP3

3.9

Other CAS

79289-25-1

Dates

Last modified: 07-22-2023

Explore Compound Types